molecular formula C16H10 B120774 Pyrene CAS No. 129-00-0

Pyrene

Cat. No.: B120774
CAS No.: 129-00-0
M. Wt: 202.25 g/mol
InChI Key: BBEAQIROQSPTKN-UHFFFAOYSA-N
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Description

Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula of this compound is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, meaning the rings are fused through more than one face. This compound forms during the incomplete combustion of organic compounds and is commonly found in coal tar, vehicle exhaust, and tobacco smoke .

Mechanism of Action

Target of Action

Pyrene is a polycyclic aromatic hydrocarbon (PAH) with four benzene rings . It is a ubiquitous environmental pollutant that can interact with various biological targets.

Mode of Action

This compound’s mode of action is primarily through its interaction with biological molecules. It can bind to proteins and DNA, leading to changes in their structure and function . This compound can also undergo metabolic transformations within organisms, leading to the formation of more reactive metabolites . These metabolites can further interact with biological targets, potentially leading to harmful effects such as oxidative stress .

Biochemical Pathways

This compound is degraded through three main steps: the ring cleavage process, side chain metabolism process, and central metabolism process . The intermediate diol is then cleaved by either intra or extradiol ring cleavage dioxygenase, through either ortho- or meta-cleavage pathway, resulting in specific intermediates such as catechol . These intermediates are then further metabolized through the tricarboxylic acid (TCA) cycle .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and can include changes in gene expression, induction of oxidative stress, and potential mutagenic and carcinogenic effects . This compound and its metabolites can interact with DNA, leading to the formation of DNA adducts and potentially causing mutations . Additionally, this compound can induce oxidative stress, leading to cellular damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other pollutants can affect the bioavailability and toxicity of this compound . Additionally, factors such as temperature, pH, and the presence of oxygen can influence the degradation and transformation of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Pyrene interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to be degraded by filamentous fungi such as Trichoderma sp . The degradation process involves the transformation of this compound into three metabolites: benzoic acid, 3-hydroxybenzoic acid, and acetic acid .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It impacts human carcinogens and is toxic toward our organs, including the kidney and liver . Its presence in the environment is highly persistent .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules. For instance, in the degradation process by Trichoderma sp, this compound is transformed into various metabolites . This transformation involves binding interactions with enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that Trichoderma sp. F03 can degrade 78% of this compound under specific culture conditions . This indicates that this compound’s stability and degradation can be influenced by environmental factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. During its degradation process by Trichoderma sp, it is transformed into benzoic acid, 3-hydroxybenzoic acid, and acetic acid . This transformation involves interactions with various enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its smaller size compared to other peri-fused polycyclic aromatic hydrocarbons and its high degree of resonance stabilization. This makes it more stable and versatile for various applications in scientific research and industry .

Properties

IUPAC Name

pyrene
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InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H
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InChI Key

BBEAQIROQSPTKN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
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Molecular Formula

C16H10
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Related CAS

41496-25-7, 17441-16-6
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DSSTOX Substance ID

DTXSID3024289
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Molecular Weight

202.25 g/mol
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Physical Description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence.
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Boiling Point

759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F
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Flash Point

>200.0 °C (>392.0 °F)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135
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Density

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F
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Vapor Pressure

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound
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Impurities

... The usual contaminant which gives it a yellow color is tetracene.
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Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color)

CAS No.

129-00-0
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Melting Point

313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F
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Synthesis routes and methods I

Procedure details

1-Pyrenemethanamide, hydrochloride was added to a cacodylate buffer solution (sodium cacodylate: 10 mM, pH 7.0; NaCl: 100 mM) at 10 μM, so that a solution thereof was obtained. The solution was irradiated with light having an excitation wavelength of 340 nm, and a fluorescence intensity was measured. A device used for measuring the fluorescence intensity and a slit width were the same as those in Example 13.
Name
1-Pyrenemethanamide, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a typical preparation, 49.5 μmol of the oligosaccharide was dissolved in 1.25 mL of 0.1 M potassium phosphate, pH 6.0. Approximately 10 units of Dactylium dendroides galactose oxidase (EC 1.1.3.9, Worthington Biochemical Corp.) dissolved in 1.25 mL of water and approximately 180 units of catatase (E.C. 1.11.1.6, Sigma Chem. Co., from bovine liver) were added, and the solution was stirred gently for 30 min at room temperature. The pH was then lowered to 5.6 with 0.1 N HCl and 16.5 μmol of 4-(1-pyrene)butyryl hydrazide (Molecular Probes, Inc., Plano, TX) dissolved in 2.5 mL of tetrahydrofuran added. The reaction mixture was stirred at 37° C. for 2 h and then overnight at room temperature. For reduction of the Schiff's base, the pH was raised to 8.3 with 1 N NaOH, 3.75 mg of NaBH4 dissolved in 0.1 mL of ice-cold H2O was added, and the mixture was stirred for 30 min at room temperature and then 4 hours at 4° C. The pH was lowered to 5 with glacial acetic acid and the material concentrated on a rotary evaporator (40°-45° C.) to 150-300 μL. The reaction yields were usually greater than 90%. The products were purified by thin-layer chromatography on 1-mm-thick silica gel plates (Brinkmann Instruments, Inc., SIL G-100 UV 254). Each plate was developed initially in CHCl3 /CH3OH solution (9/1 v/v) to remove unreacted PBH from the reaction product, which remained at the origin. After the plate dried, it was developed in the same direction in n-butyl alcohol/glacial acetic acid/water (4/1/2 v/v/v). In this solvent system, each of the pyrenebutyryl hydrazide derivatives of lactose (LPBH), raffinose (RPBH), and stachyose (SPBH) moved as a major fluorescent band with Rf values of 0.78, 0.35, and 0.20, respectively. Each fluorescent band was scraped and desorbed from the silica by three successive washes with 2 mL of ice-cold water. Nonfluorescent impurities extracted from the silica were removed by adsorbing the product on a small reverse-phase chromatography column (SEP-PAK C18, Waters Associates, Milford, MA) followed by elution with CH3OH/H2O (3/1 v/v). Most of the methanol was then evaporated under a N2 stream at room temperature, the final product was lyophilized and dissolved in an isotonic "wash" buffer (30 mM sodium phosphate, pH 7.4, 117 mM NaCl, and 2.8 mM KCl) to give a final concentration of 0.5-2.0 mM in terms of pyrene, and the stock solutions were stored frozen at -20° C. Assay of the products yielded pyrene/oligosaccharide molar ratios of 0.85-1.1 for various preparations of LPBH, RPBH, and SPBH. Preparations of SPBH were also purified by high-pressure liquid chromatograhy using a reverse-phase C18 column (Waters Associates) and a linear gradient of CH3OH in H2O (50-100%, v/v). The results were similar with SPBH purified by either thin-layer or high-pressure liquid chromatography.
[Compound]
Name
oligosaccharide
Quantity
49.5 μmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-(1-pyrene)butyryl hydrazide
Quantity
16.5 μmol
Type
reactant
Reaction Step Seven
[Compound]
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
3.75 mg
Type
reactant
Reaction Step Eight
Name
potassium phosphate
Quantity
1.25 mL
Type
solvent
Reaction Step Nine
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

10 μl of a solution containing 400 nmol of 1-pyrenebutanoic acid, hydrazide (Molecular Probes) in DMSO was added to 50 nmol of lactose which had been dried adequately, and lactose was fully dissolved by sonication. 1 μl of acetic acid was added thereto and the mixture was stirred adequately. The reaction mixture was then heated at 90° C. for 1 hour. After the reaction mixture was dried using a centrifugation concentrator, 10 μl of a solution containing 2.5 M borane-dimethylamine complex and 30% acetic acid in DMSO was added to the residue, and the residue was fully dissolved by sonication. The mixture was then heated at 80° C. for 1 hour. The reaction mixture was dried using a centrifugation concentrator. The residue was re-dissolved in 50% acetonitrile and purified using normal phase high performance liquid chromatography. The molecular weight of the purified pyrene-labeled lactose was determined using a triple-quadrupole ion-spray mass-spectrometer API-300. As a result, a positive molecular ion (629.3) was observed.
[Compound]
Name
solution
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
400 nmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
lactose
Quantity
50 nmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Pyrenecarboxylic acid (1-PCA, 250 mg) was stirred in ethanol (400 mL) for 30 minutes. Herringbone-type carbon nanofiber (CNF, 500 mg) was added to the 1-PCA solution and stirred for 6 hours. Then, CNF doped with 1-PCA was recovered through filtration under reduced pressure. 1-PCA was introduced to CNF in order to form π-π interaction between pyrene and graphene of CNF. The 1-PCA-doped CNF has a hydrophilic surface and allows easy supporting of platinum. The 1-PCA-doped CNF (140 mg) was added to ethylene glycol (25 mL) and stirred for 10 minutes. Then, after adding NaOH (100 mg), the mixture was further stirred for 10 minutes. The concentration of NaOH was 0.1 M. NaOH serves to adjust pH for control of the platinum particle size. Subsequently, after adding PtCl4 (150 mg) and stirring for about 10 minutes, the mixture was refluxed at 160° C. for 3 hours. Then, platinum ions are reduced and adsorbed on the surface of CNF. In order to further increase the supporting ratio, after stirring at room temperature for 12 hours, the solution was further stirred for 24 hours after lowering pH to 1-2. The resulting solution was filtered under reduced pressure and washed several times with ultrapure water. The recovered catalyst was dried at 160° C. for 1 hour to remove impurities.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

3,6-dioxaoctanedioic acid (0.28 mmol) was dispersed in 100 ml of dichloromethane (CH2Cl2) in which 0.1 ml of oxalyl chloride ((COCl)2) and 15 μl of DMF were added, to prepare a solution. After the solution was stirred at ambient temperature for 4 hours, volatiles were removed from the solution and the residue was re-dissolved in a small amount of dichloromethane. After the solution was added slowly to dichloromethane solution in which 152 mg (0.70 mmol) of 1-aminopyrene and 0.2 ml (1.4 mmol) of triethylamine were dissolved, the solution was reacted at ambient temperature for 4 hours and the volatiles were removed. And then, the resulting product was partitioned between water and dichloromethane and the organic phase was separated and washed with water; the solvent was removed from the obtained organic phase; and then, re-crystallization was carried out with a solvent combination of dichloromethane and methanol. The target product, a pyrene compound of 3,6-dioctanedioic acid was obtained (reddish green solid, yield: 65%).
Quantity
0.28 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15 μL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Pyrene?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H10 and a molecular weight of 202.26 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits unique fluorescence properties. It forms excimers, complexes that emit a characteristic fluorescence spectrum distinct from individual this compound molecules. This property proves valuable in studying its interactions with various systems, including cytochrome P450 enzymes [].

Q3: How does this compound behave in polymer matrices?

A3: this compound can be incorporated into polymer matrices like polyethylene (PE) [] and polystyrene []. Depending on the functionalization and polymerization method, this compound can exhibit monomer or excimer fluorescence, offering insights into polymer chain dynamics and morphology []. Notably, alkynylpyrenes embedded in polystyrene particles exhibit enhanced fluorescence stability even under aerobic conditions [].

Q4: How does the presence of this compound affect the properties of carbon nanotubes?

A4: this compound sorption to carbon nanotubes (CNTs) is significantly affected by the CNTs' dispersion state and the presence of humic acids (HA) []. Sonication increases this compound sorption affinity due to increased surface area, while HA decreases it due to surface coating. These findings highlight the complexity of CNTs' behavior in environmental systems [].

Q5: Does this compound play a role in catalytic reactions?

A5: While not a catalyst itself, this compound serves as a probe to study catalytic processes. For instance, this compound's fluorescence properties help elucidate the multiple substrate binding sites and cooperative kinetics of cytochrome P450 3A4, a crucial enzyme in drug metabolism [].

Q6: How do structural modifications of this compound affect its properties?

A6: Introducing alkynyl groups to this compound leads to longer absorption and emission wavelengths, and higher fluorescence quantum yields in the presence of oxygen []. These modifications make alkynylthis compound derivatives suitable for developing highly sensitive fluorescent sensors for biomolecules [].

Q7: How does the position of an amino group on aminothis compound influence its adduct formation with DNA?

A7: The position of the amino group on aminothis compound significantly affects the conformation and properties of its adducts with deoxyguanosine (dG) []. For instance, the 2-aminothis compound adduct exhibits more efficient pi-electron delocalization between guanine and this compound rings compared to 1- and 4- isomers, resulting in distinct physicochemical properties [].

Q8: How does this compound exposure compare to other PAHs like Benzo(a)this compound in terms of occupational health risks?

A8: While both are PAHs found in occupational settings like asphalt work, benzo(a)this compound is considered more potent in inducing lung cancer []. Accurately assessing the individual contribution of each compound requires careful consideration of exposure levels and confounding factors like coal tar use [, ].

Q9: What are the potential health concerns associated with exposure to this compound metabolites?

A9: Benzo(a)pyrenediones, quinone metabolites of the carcinogen benzo(a)this compound, exhibit significant toxicity to cultured cells []. Their cytotoxic effects stem from oxidation-reduction cycles involving molecular oxygen, leading to the formation of reactive oxygen species and cellular damage [].

Q10: Can this compound be utilized in drug delivery systems?

A10: While not directly used as a drug, this compound's fluorescence properties make it a valuable tool in studying drug delivery systems. For example, this compound-labeled polymers can help track the uptake and distribution of nanoparticles in biological systems.

Q11: Are there any biomarkers associated with this compound exposure or its effects?

A11: Urinary 1-hydroxythis compound is a commonly used biomarker for assessing occupational exposure to PAHs, including this compound [, ].

Q12: What analytical techniques are employed to detect and quantify this compound?

A12: Various techniques are used to analyze this compound, including:

  • Gas chromatography/mass spectrometry (GC/MS) [, ]
  • High-performance liquid chromatography with fluorescence detection (HPLC/FLD) [, , ]
  • Time-resolved fluorescence spectroscopy [, ]

Q13: What specific challenges arise when analyzing this compound in complex matrices like food or environmental samples?

A13: Analyzing this compound in complex matrices requires effective extraction and purification steps to remove interfering compounds [, , ]. These steps are crucial to ensure accurate quantification and minimize matrix effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.